molecular formula C8H20O4P2PbS4 B3363892 Ethyl lead phoshorodithioate CAS No. 1068-23-1

Ethyl lead phoshorodithioate

Cat. No.: B3363892
CAS No.: 1068-23-1
M. Wt: 578 g/mol
InChI Key: ZJKLLDGYYZXPTE-UHFFFAOYSA-L
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Description

Ethyl lead phoshorodithioate is an organophosphorus compound known for its unique chemical properties and applications. It is a derivative of phosphorodithioate, where ethyl groups are bonded to the phosphorus atom. This compound is primarily used in various industrial and scientific applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl lead phoshorodithioate can be synthesized through the reaction of lead acetate with ethyl phosphorodithioic acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction scheme is as follows:

[ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{(C}_2\text{H}_5\text{O)}_2\text{PS}_2\text{H} \rightarrow \text{Pb[(C}_2\text{H}_5\text{O)}_2\text{PS}_2]_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl lead phoshorodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead phosphate and other oxidation products.

    Reduction: Reduction reactions can convert it into lead and phosphorodithioate derivatives.

    Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include lead phosphate, lead sulfide, and various substituted phosphorodithioates.

Scientific Research Applications

Ethyl lead phoshorodithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of lubricants, additives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl lead phoshorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl lead phoshorodithioate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl phosphorodithioate: Lacks the lead component, making it less toxic.

    Phosphorothioates: Contain sulfur atoms bonded to phosphorus, but with different organic groups.

Uniqueness

This compound is unique due to its combination of lead and phosphorodithioate, which imparts distinct chemical and biological properties. Its reactivity and stability make it valuable in various applications, while its toxicity requires careful handling and usage.

Properties

IUPAC Name

diethoxy-sulfanylidene-sulfido-λ5-phosphane;lead(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11O2PS2.Pb/c2*1-3-5-7(8,9)6-4-2;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKLLDGYYZXPTE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].CCOP(=S)(OCC)[S-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O4P2PbS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

298-06-6 (Parent)
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70147774
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-23-1
Record name Ethyl lead phoshorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl lead phoshorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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